fliZ protein
Description
Properties
CAS No. |
147604-97-5 |
|---|---|
Molecular Formula |
C21H36NNaO18S |
Synonyms |
fliZ protein |
Origin of Product |
United States |
Genetic Regulation and Transcriptional Control Mechanisms of Fliz Protein
Transcriptional Control of the fliZ Operon
The fliAZY operon, containing the gene for FliZ, is subject to regulation by multiple factors, reflecting its central position in the flagellar hierarchy.
Regulation by Master Flagellar Regulators (e.g., FlhD4C2)
Transcription of the fliAZY operon is activated by the master flagellar regulator complex, FlhD4C2. nih.govfrontiersin.orgasm.org FlhD4C2 is a heterohexameric complex formed by the proteins FlhD and FlhC, which are encoded by the flhDC operon, the top of the flagellar regulatory hierarchy. plos.orgasm.org FlhD4C2 activates the transcription of class 2 flagellar genes, which include the fliAZY operon. nih.govfrontiersin.orgasm.orgasm.org
Interplay with Flagellar Gene Hierarchies
Flagellar gene expression follows a hierarchical cascade divided into three classes. nih.govasm.orgasm.org Class 1 consists of the flhDC operon. nih.govasm.orgasm.org Class 2 genes, activated by FlhD4C2, encode components of the hook-basal body and regulatory proteins like σ28 (FliA), FlgM, and FliZ. nih.govfrontiersin.orgasm.orgasm.org Class 3 genes, activated by σ28, encode the filament, motor, and chemotaxis proteins. nih.govasm.orgasm.org
The fliAZY operon is transcribed from both class 2 and class 3 promoters, indicating its regulation at multiple levels within this hierarchy. nih.govasm.orgasm.orgasm.org This dual regulation ensures that FliZ expression is coupled to different stages of flagellar assembly.
Autoregulatory and Feedback Loop Mechanisms Involving FliZ Protein
FliZ is involved in several feedback loops that fine-tune flagellar gene expression and contribute to the dynamic regulation of motility. frontiersin.orgasm.org
Positive Feedback Regulation of fliAZ Transcription
FliZ participates in positive feedback loops that enhance the expression of the fliAZY operon. nih.govasm.orgnih.gov One mechanism involves FliZ indirectly enhancing its own expression by activating the class 2 component of the fliA promoter through posttranslational regulation of FlhD4C2. asm.org Another positive feedback loop involves σ28 (FliA), which is encoded in the same operon as FliZ. nih.govasm.org σ28 activates the class 3 component of the fliA promoter, leading to increased fliAZY expression. nih.govasm.org This σ28-dependent loop is active when the anti-sigma factor FlgM is secreted from the cell upon completion of the hook-basal body. asm.org
In Xenorhabdus nematophila, a positive feedback loop has been observed where FliZ activates flhDC, the master operon, leading to increased transcription of the FlhDC-dependent promoter of fliAZ. nih.govnih.govdntb.gov.ua
Negative Feedback Control in Flagellar Gene Expression
FliZ is also involved in negative feedback mechanisms that help regulate flagellar gene expression. frontiersin.orgoup.com In Escherichia coli, FliZ has been shown to down-regulate flagellar gene expression by directly binding to a regulatory region of the flhDC operon. oup.com This binding site resembles a -10 element of a σS-dependent promoter. oup.com Being under positive FlhDC control, FliZ can thus exert negative feedback on motility. oup.com
In Salmonella enterica, FliZ acts as a repressor of the ydiV gene, which encodes an anti-FlhD4C2 factor (also known as RflP). asm.orgnih.govplos.orgbiorxiv.org YdiV inhibits FlhD4C2 activity by binding to it and promoting its degradation. frontiersin.orgnih.govplos.orgbiorxiv.orgresearchgate.net By repressing ydiV transcription, FliZ indirectly activates class 2 operon expression by reducing the levels of the FlhD4C2 inhibitor. asm.orgbiorxiv.orgresearchgate.net This interaction between FliZ and YdiV forms a double-negative feedback loop that contributes to the bimodal expression of flagellar genes. biorxiv.orgresearchgate.netasm.org
The regulatory network involving FliZ, FlhD4C2, and YdiV contributes to the heterogeneity observed in flagellar gene expression within a bacterial population, leading to a mix of motile and non-motile cells under certain conditions. plos.orgnih.govbiorxiv.orgasm.org
Table 1: Key Regulatory Interactions Involving FliZ
| Protein/Operon | Interaction with FliZ | Effect on Target Expression/Activity | Relevant Section |
| flhDC Operon | Activated by FlhD4C2 (which is influenced by FliZ) | Increased fliAZY transcription | 2.1.1, 2.2.1 |
| FlhD4C2 Complex | Posttranslational regulation by FliZ; Inhibited by YdiV (repressed by FliZ) | Activation of class 2 promoters; Fine-tuning of activity | 2.1.1, 2.2.1, 2.2.2 |
| σ28 (FliA) | Co-expressed from fliAZY operon; Participates in positive feedback on fliAZY | Activation of class 3 promoters; Increased fliAZY transcription | 2.1.2, 2.2.1 |
| ydiV Gene (encoding YdiV/RflP) | Repressed by FliZ | Decreased YdiV levels, leading to increased FlhD4C2 activity | 2.2.2 |
Molecular Mechanisms of Fliz Protein Mediated Gene Expression Control
Transcriptional Regulation by FliZ Protein
FliZ has been identified as a DNA-binding protein with the capacity to directly influence gene transcription. genedenovo.comresearchgate.netwikipedia.orgr-project.orgnih.govsigmaaldrich.comuniprot.orgwikipedia.org Its regulatory effects at the transcriptional level involve direct interaction with promoter regions and complex interplay with other transcriptional regulators.
Direct DNA Binding and Promoter Recognition (e.g., flhDC promoter)
FliZ is known to bind directly to DNA, and this binding is crucial for its transcriptional regulatory function. researchgate.netr-project.orgnih.govuniprot.org Studies in Salmonella and E. coli have shown that FliZ can bind to the regulatory region of the flhDC operon, which encodes the master regulators of flagellar synthesis. researchgate.netr-project.orguniprot.org In Xenorhabdus nematophila, FliZ has been shown to bind to the flhDC promoter and activate transcription. genedenovo.comwikipedia.orgwikipedia.org While the precise mechanism at the flhDC promoter may vary between species, the capacity for direct DNA interaction at this key regulatory locus is evident. genedenovo.com DNaseI footprinting experiments have revealed that FliZ binds downstream of the flhDC promoter, overlapping with a sequence that resembles a Sigma S-dependent promoter element. uniprot.org This binding site, although similar to a Sigma S promoter element, does not function as a promoter itself in the context of flhDC regulation by FliZ in E. coli. researchgate.netr-project.org
Overlapping DNA Binding Specificity with Other Sigma Factors (e.g., Sigma S / RpoS)
A significant aspect of FliZ's transcriptional regulation involves its antagonistic relationship with the alternative sigma factor Sigma S (RpoS). researchgate.netr-project.orgnih.govwikipedia.orgnih.govlibretexts.orguniprot.org FliZ has been shown to inhibit gene expression mediated by Sigma S by recognizing operator sequences that resemble the -10 region of Sigma S-dependent promoters. researchgate.netr-project.orgnih.gov This suggests an overlapping DNA binding specificity between FliZ and RNA polymerase containing Sigma S. researchgate.netr-project.org FliZ possesses a structural element similar to region 3.0 of Sigma S, which is involved in DNA binding. researchgate.netr-project.orgnih.gov A specific residue in FliZ, R108, corresponds to K173 in Sigma S, a residue that contacts a conserved cytosine at the -13 promoter position specific for Sigma S-dependent promoters. researchgate.netr-project.orgnih.gov Both R108 in FliZ and the C(-13) in the DNA are crucial for FliZ's DNA binding. researchgate.netr-project.orgnih.gov While many FliZ binding sites correspond to known Sigma S-dependent promoters, promoter activity is not always a prerequisite for FliZ binding and repressor function. researchgate.netr-project.org
Post-Transcriptional and Post-Translational Regulation by this compound
Beyond its direct effects on transcription initiation, FliZ also exerts control over gene expression through mechanisms acting after transcription has occurred. These include modulating the activity and potentially influencing the stability of target proteins.
Modulation of Target Protein Activity (e.g., HilD, FlhD4C2)
FliZ is recognized as a post-translational activator of FlhD4C2-dependent flagellar gene expression. genedenovo.comwikipedia.org FlhD4C2 is the master transcriptional regulator in the flagellar system, and FliZ positively influences the expression of genes in the middle flagellar (Class 2) operons by regulating the concentration or activity of FlhD4C2 post-translationally. genedenovo.comwikipedia.org FliZ's activation of Class 2 promoters is dependent on the presence of FlhD4C2. genedenovo.com
Furthermore, FliZ functions as a post-transcriptional and post-translational regulator of the Salmonella pathogenicity island 1 (SPI1) master regulator, HilD. wikipedia.orguni-freiburg.denewdrugapprovals.orgnih.govnih.govreadthedocs.ioresearchgate.net FliZ positively regulates hilA expression by controlling HilD protein activity. uni-freiburg.dereadthedocs.ioresearchgate.net This regulation of HilD by FliZ occurs at the protein level and is independent of hilD transcription or translation initiation. uni-freiburg.dereadthedocs.io
Influence on Protein Stability (e.g., HilD, FliZ itself)
While earlier suggestions explored the possibility of FliZ affecting HilD stability, more recent research indicates that FliZ primarily controls HilD activity rather than its stability. uni-freiburg.denih.govreadthedocs.ioresearchgate.net Studies have shown that FliZ regulates HilD activity even in the absence of Lon protease, which was previously thought to degrade HilD. uni-freiburg.dereadthedocs.ioresearchgate.net It appears that FliZ itself might be a more relevant target for degradation by proteases like ClpXP. uni-freiburg.de FliZ also indirectly influences the stability of FlhD4C2 by repressing the expression of YdiV, an anti-FlhD4C2 factor that targets FlhD4C2 for degradation by ClpXP. wikipedia.orgpeptidesciences.comresearchgate.netwikipedia.org
Regulation Independent of Transcription/Translation Initiation
Evidence strongly suggests that FliZ's regulatory effects on key target proteins like HilD and FlhD4C2 occur independently of the initiation of transcription or translation of the genes encoding these proteins. FliZ regulates HilD post-translationally, meaning its effect is on the HilD protein after it has been synthesized. uni-freiburg.dereadthedocs.io This has been demonstrated through experiments using transcriptional and translational reporter fusions for hilD, where FliZ overexpression did not affect hilD transcript or translation initiation levels but still impacted HilD activity. uni-freiburg.de Similarly, FliZ's activation of FlhD4C2-dependent gene expression is described as post-translational, indicating action on the FlhD4C2 complex itself rather than controlling the synthesis of FlhD or FlhC. genedenovo.comwikipedia.org
Functional Impact of Fliz Protein in Bacterial Physiology
Role of FliZ Protein in Bacterial Motility and Flagellar Biogenesis
The synthesis of the flagellum, a complex nanomachine responsible for bacterial motility, is a highly regulated and energy-intensive process. The expression of over 50 genes is organized into a hierarchical cascade, categorized as Class I, II, and III operons. FliZ is a central player in this regulatory cascade, ensuring the timely and efficient assembly of the flagellum.
The flagellar gene expression hierarchy begins with the Class I master regulator, FlhD4C2. This complex activates the expression of Class II genes, which encode the proteins necessary for the hook-basal body (HBB) complex. FliZ has been identified as a post-translational activator of FlhD4C2-dependent Class II gene expression. In Salmonella enterica, FliZ enhances the expression of Class II genes, which are responsible for building the foundational structure of the flagellum. While null mutants of fliZ are still motile, they exhibit noticeable reductions in the expression of flagellar genes, indicating that FliZ plays a role in optimizing the efficiency of flagellar biosynthesis. In Xenorhabdus nematophila, FliZ is required for the efficient expression of all flagellar genes, likely through a positive feedback loop that controls the expression of the flhDC operon.
The expression of Class III genes, which include the filament protein flagellin, is dependent on the alternative sigma factor, σ28 (FliA). FliZ is encoded in the same operon as σ28, and its expression is controlled by a hybrid Class II/III promoter. This co-regulation suggests a tight coordination between the expression of the HBB components and the later-stage filament proteins.
FliZ is instrumental in inducing a kinetic switch in the expression of Class II flagellar genes. This switch-like behavior leads to a rapid and committed transition from a non-flagellated to a flagellated state. FliZ participates in a positive feedback loop where it enhances its own expression by activating the Class II component of its own promoter through the post-translational regulation of FlhD4C2. This positive feedback amplifies the expression of Class II genes once the assembly of a functional HBB is complete, ensuring a robust and efficient production of flagella. This mechanism contributes to dynamic heterogeneity in gene expression within a bacterial population, where individual cells can switch from an "off" to an "on" state of flagellar gene expression.
A critical checkpoint in flagellar biogenesis is the coupling of Class III gene expression to the completion of the HBB. This is mediated by the anti-sigma factor FlgM, which binds to and inhibits σ28, preventing the transcription of Class III genes. Upon completion of the HBB, FlgM is secreted from the cell through the newly formed structure, freeing σ28 to activate the expression of the filament, motor, and chemotaxis genes. While FliZ's direct interaction with the FlgM secretion process is not fully elucidated, its role in promoting the efficient expression of the HBB components (Class II genes) is a prerequisite for the timely secretion of FlgM. By ensuring the proper assembly of the HBB, FliZ indirectly influences this crucial checkpoint, allowing for the coordinated progression to the final stages of flagellar synthesis.
FliZ's regulatory influence on flagellar biogenesis directly translates to its importance in bacterial motility. In various bacterial species, including Xenorhabdus nematophila, FliZ is essential for efficient swimming motility. Studies in Salmonella enterica have shown that FliZ enhances both swimming and swarming motilities. Swarming motility, a coordinated movement of bacteria across a surface, often requires a higher density of flagella. FliZ contributes to this by increasing the average number of flagella per cell. The absence of FliZ can lead to reduced motility, which can, in turn, affect the bacterium's ability to colonize surfaces and cause infection.
Table 1: Impact of FliZ on Flagellar Gene Expression and Motility
| Organism | Effect of FliZ | Phenotype | Reference |
| Salmonella enterica | Activator of Class II flagellar gene expression. | Induces a kinetic switch in gene expression, enhances swimming and swarming motility. | |
| Xenorhabdus nematophila | Required for efficient expression of all flagellar genes. | Essential for efficient swimming motility and virulence. | |
| Escherichia coli | Antagonizes σS-dependent gene expression. | Pivotal role in the decision between motility and adhesion. |
This compound in the Regulation of Adhesion and Biofilm Formation
Beyond its role in motility, FliZ is a key player in the regulatory switch between a motile, planktonic lifestyle and a sessile, biofilm-associated existence. This transition is fundamental for bacterial survival and pathogenesis.
FliZ acts as a global repressor that antagonizes gene expression mediated by the stationary-phase sigma factor, σS (RpoS). σS is a master regulator of genes involved in stress resistance and adhesion, including those responsible for the production of curli fimbriae, which are critical components of the biofilm matrix in many enteric bacteria. FliZ exerts this antagonism by binding to DNA sequences that resemble the -10 region of σS-dependent promoters. This molecular mimicry allows FliZ to compete with the σS-containing RNA polymerase holoenzyme for promoter binding, thereby inhibiting the expression of σS-dependent genes.
This antagonistic relationship between FliZ and σS creates a regulatory switch. When flagellar gene expression and motility are high (post-exponential phase), FliZ levels are also high, leading to the repression of curli fimbriae expression and promoting a motile, planktonic lifestyle. Conversely, under conditions that favor biofilm formation, FliZ activity is reduced, allowing for the σS-dependent expression of adhesive structures like curli, facilitating the transition to a sessile state. This intricate regulatory network ensures that the energetically costly processes of motility and biofilm formation are reciprocally controlled.
Table 2: FliZ-Mediated Regulation of Adhesion-Related Genes
| Target | Mechanism of FliZ Action | Outcome | Reference |
| σS-dependent genes (e.g., csgD for curli fimbriae) | Binds to operator sequences resembling the -10 region of σS-dependent promoters, inhibiting transcription. | Repression of curli fimbriae expression, favoring motility over adhesion. |
The this compound, a crucial regulatory element in many bacteria, exerts a significant influence on bacterial virulence and the intricate interactions between pathogens and their hosts. Its regulatory functions extend to the control of large genetic regions known as pathogenicity islands, the activity of specialized secretion systems, and the expression of specific virulence factors. Consequently, the absence or mutation of the fliZ gene often leads to a noticeable reduction in the pathogen's ability to cause disease.
Control of Pathogenicity Island Gene Expression (e.g., Salmonella Pathogenicity Island 1, SPI1)
A primary role of FliZ in the virulence of Salmonella enterica is its control over the expression of genes within Salmonella Pathogenicity Island 1 (SPI1). asm.orgasm.orgnih.gov SPI1 is a 40-kb genetic island that houses the genes necessary for producing a type three secretion system (T3SS), which is essential for the invasion of host intestinal epithelial cells and the subsequent induction of inflammatory diarrhea. asm.orgasm.orgnih.gov
The expression of SPI1 is tightly controlled by a complex regulatory network. asm.orgnih.gov Central to this network are three AraC-like regulators: HilD, HilC, and RtsA. These proteins form a feed-forward loop that ultimately activates the expression of the hilA gene. asm.orgnih.gov HilA, in turn, is the direct transcriptional activator of the structural genes for the SPI1 T3SS. asm.orgnih.gov
FliZ functions as a major positive regulator in this system by post-translationally controlling the activity of the HilD protein. asm.orgasm.orgnih.gov This regulation by FliZ enhances the expression of hilA. asm.orgnih.govnih.gov This mechanism is independent of other flagellar components and is not mediated through the negative regulator HilE or by FliZ's regulation of RpoS. asm.orgnih.gov Research has shown that FliZ controls HilD protein activity rather than its stability. asm.orgnih.gov Interestingly, it appears that FliZ, and not HilD, is the more relevant target of the Lon protease in the context of SPI1 expression. asm.orgnih.gov
| Regulatory Component | Role in SPI1 Regulation | Interaction with FliZ |
| HilD | AraC-like regulator, activates hilA expression | Positively regulated by FliZ at the post-translational level asm.orgasm.orgnih.gov |
| HilC | AraC-like regulator, part of the feed-forward loop activating hilA | Indirectly influenced by FliZ through the regulation of HilD |
| RtsA | AraC-like regulator, part of the feed-forward loop activating hilA | Indirectly influenced by FliZ through the regulation of HilD |
| HilA | Direct transcriptional activator of SPI1 structural genes | Upregulated by the FliZ-mediated activation of HilD asm.orgnih.gov |
| HilE | Negative regulator of SPI1 | FliZ's regulatory action is independent of HilE asm.orgnih.gov |
| Lon Protease | Degrades regulatory proteins | Appears to target FliZ more significantly than HilD in SPI1 regulation asm.orgnih.gov |
Regulation of Type Three Secretion System (T3SS) Activity
The Type Three Secretion System (T3SS) is a sophisticated molecular apparatus utilized by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells. asm.orgnih.gov These effector proteins manipulate various host cellular processes to the advantage of the pathogen, facilitating invasion, replication, and evasion of the host immune system.
FliZ's influence on T3SS activity is primarily channeled through its regulation of SPI1. asm.orgnih.gov By positively controlling the master regulator HilD, FliZ ultimately promotes the expression of the genes that encode the structural components of the T3SS apparatus. asm.orgnih.gov This ensures that the machinery required for effector protein translocation is assembled and functional. In Salmonella, the T3SS encoded by SPI1 is crucial for invading intestinal epithelial cells. asm.orgasm.orgnih.gov
Furthermore, the flagellar T3SS, which is distinct from the virulence-associated T3SS of SPI1, is also indirectly influenced by FliZ's role in the broader flagellar regulatory cascade. The flagellar T3SS is responsible for exporting the protein subunits that form the flagellum itself. frontiersin.org FliZ is known to be a global regulatory protein that affects the expression of flagellar genes. nih.govresearchgate.net
Modulation of Specific Virulence Factors (e.g., Hemolysins, XaxAB Toxins)
In the insect pathogen Xenorhabdus nematophila, FliZ plays a direct role in modulating the expression of specific virulence factors, including hemolysins and the XaxAB toxins. nih.gov Hemolysins are proteins that can lyse red blood cells and other cell types, contributing to tissue damage and nutrient acquisition for the pathogen. plos.orgwikipedia.org The XaxAB toxins represent a family of binary toxins that can induce apoptosis in both insect and mammalian cells. nih.govelifesciences.org
Transcriptional analysis in X. nematophila has revealed that FliZ directly controls the expression of the xhlBA and xaxAB operons. nih.gov The xhlBA operon encodes for a hemolysin from the two-partner secretion system, while the xaxAB operon encodes the binary XaxAB toxin. nih.gov This direct regulation highlights FliZ's position as a key link between motility and the production of specific toxins in this bacterium. nih.gov
| Virulence Factor | Function | Regulation by FliZ in X. nematophila |
| Hemolysins (e.g., XhlBA) | Lysis of host cells, nutrient acquisition plos.orgwikipedia.org | Expression of the xhlBA operon is directly controlled by FliZ nih.gov |
| XaxAB Toxins | Binary toxin that induces apoptosis in host cells nih.govelifesciences.org | Expression of the xaxAB operon is directly controlled by FliZ nih.gov |
Attenuated Virulence Phenotypes in fliZ Mutants
Consistent with its role in regulating key virulence determinants, the inactivation of the fliZ gene leads to attenuated virulence phenotypes in various pathogenic bacteria. asm.orgnih.govnih.gov In Salmonella enterica serovar Typhimurium, mutants lacking fliZ are significantly impaired in their ability to colonize the intestine. asm.orgasm.orgnih.gov This attenuation is, in part, dependent on the reduced expression of SPI1. asm.orgasm.orgnih.gov However, FliZ also has other pleiotropic effects that contribute to its role in intestinal colonization. asm.orgasm.orgnih.gov It is noteworthy that while fliZ mutants show reduced virulence in the intestinal phase of infection, they are largely unaffected during the systemic phase of infection. asm.orgnih.gov
Similarly, in Xenorhabdus nematophila, fliZ mutants exhibit a clear attenuated virulence phenotype in insects. nih.gov These mutants also show a lack of motility and are deficient in hemolysin activity. nih.gov This underscores the central role of FliZ in coordinating the expression of genes required for both movement and the production of virulence factors necessary for a successful infection in this pathogen. nih.gov
| Bacterial Species | Phenotype of fliZ Mutant | Associated Virulence Defect |
| Salmonella enterica | Significantly reduced ability to colonize the intestine asm.orgasm.orgnih.gov | Impaired invasion of intestinal epithelial cells due to decreased SPI1 expression asm.orgasm.orgnih.gov |
| Xenorhabdus nematophila | Attenuated virulence in insects, lack of motility, no hemolysin activity nih.gov | Deficient in the production of key virulence factors like hemolysins and XaxAB toxins nih.gov |
Intermolecular Interactions and Structural Features of Fliz Protein
Protein-Protein Interaction Networks of FliZ Protein
FliZ acts as a regulatory hub, and its interactions with other proteins are crucial for integrating various cellular signals.
FliZ directly engages with several master regulatory proteins to orchestrate complex gene expression patterns:
FlhD4C2 : In Salmonella enterica serovar Typhimurium, FliZ functions as a posttranslational activator of the FlhD4C2 complex. nih.gov This complex is the master regulator of the flagellar gene cascade. By enhancing the activity of FlhD4C2, FliZ promotes the expression of genes necessary for motility. nih.gov
Sigma S/RpoS : In Escherichia coli, FliZ acts as a posttranslational inhibitor of the sigma factor RpoS (σS), which is a central regulator of the general stress response and stationary phase survival. nih.govasm.org This interaction allows for the coordination of flagellar synthesis with the cell's physiological state. nih.govasm.org In Xenorhabdus nematophila, FliZ has been observed to repress the transcription of the rpoS gene. nih.gov
HilD : In Salmonella, FliZ posttranslationally controls the activity of HilD, a key transcriptional regulator of Salmonella Pathogenicity Island 1 (SPI-1), which is essential for invasion of host cells. nih.govasm.org FliZ positively regulates HilD activity, thereby promoting the expression of virulence genes. nih.govasm.org This regulation is independent of FliZ's effect on RpoS. asm.orgasm.org
| Interacting Protein | Organism(s) | Role of Interaction |
| FlhD4C2 | Salmonella enterica | Posttranslational activation, leading to increased flagellar gene expression. nih.gov |
| RpoS (σS) | Escherichia coli, Xenorhabdus nematophila | Posttranslational inhibition in E. coli and transcriptional repression in X. nematophila. nih.govasm.orgnih.gov |
| HilD | Salmonella enterica | Posttranslational control, positively regulating HilD activity and promoting SPI-1 gene expression. nih.govasm.org |
The cellular levels of FliZ are tightly regulated, in part, through proteolysis. The Lon protease is a key enzyme that mediates the degradation of FliZ. asm.org This proteolytic control is important for down-regulating FliZ-dependent processes, including flagellar synthesis and the expression of SPI-1 genes. asm.orgnih.gov The degradation of FliZ by Lon appears to be a more relevant regulatory control point for SPI-1 expression than the previously thought degradation of HilD by Lon. nih.govasm.org
FliZ is a crucial node in signaling pathways that connect motility with virulence and other cellular processes. For instance, in Salmonella, FliZ coordinates the expression of the flagellar regulon with the SPI-1 type III secretion system. nih.gov This allows the bacterium to couple its ability to move with its capacity to invade host cells. The regulation of FliZ by proteases like Lon also links these processes to the cell's stress response. nih.gov This integration enables a coordinated response to environmental cues, ensuring that energetically demanding processes like flagellar production and virulence are expressed under the most appropriate conditions.
Structural Characterization of this compound
Understanding the three-dimensional structure of FliZ is key to deciphering the molecular basis of its interactions and regulatory functions.
Structural analysis of the this compound sequence has identified a conserved domain in its C-terminal half that exhibits a sterile alpha motif (SAM)-like fold . asm.org SAM domains are known to be versatile protein-protein interaction modules. asm.org Although FliZ shares structural similarity with SAM domains, it is important to note that FliZ orthologs are found exclusively within the flagellar regulons of the Enterobacteriaceae family. nih.govnih.gov This suggests a specialized role for this domain in mediating the specific protein-protein interactions observed in these bacteria.
Advanced Research Methodologies for Investigating Fliz Protein
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques form the bedrock of FliZ protein research, enabling scientists to probe its function through targeted manipulation of the fliZ gene and by monitoring the expression of its downstream targets.
The creation of isogenic fliZ mutants through targeted gene deletion is a fundamental strategy to understand the protein's function. By comparing the phenotype and gene expression profiles of a wild-type strain with a fliZ null mutant, researchers can identify the processes and genes regulated by FliZ. For instance, in Xenorhabdus nematophila, an isogenic fliZ mutant was instrumental in a comparative RNA-Seq analysis that identified the global regulon of FliZ. researchgate.netnih.gov Such mutants are often constructed using techniques like homologous recombination, where the target gene is replaced by a selectable marker, such as an antibiotic resistance cassette.
Mutagenesis studies, including site-directed mutagenesis, can be employed to alter specific amino acid residues within the this compound. This approach is crucial for identifying key functional domains, such as DNA-binding sites or regions involved in protein-protein interactions. By creating specific point mutations, researchers can dissect the molecular mechanisms of FliZ activity.
To study the effects of increased FliZ levels, overexpression systems are frequently utilized. These systems typically involve cloning the fliZ gene into a plasmid vector under the control of an inducible or constitutive promoter. For example, ectopic expression of FliZ from a plasmid has been used to complement fliZ mutants, confirming that the observed phenotypes are indeed due to the absence of FliZ. researchgate.net
In X. nematophila, a Ptet-fliZ construct has been used for the anhydrotetracycline (B590944) (aTc)-inducible expression of FliZ. plos.org This allows for controlled, dose-dependent induction of FliZ expression, enabling researchers to study how varying concentrations of the protein affect target gene expression and cellular processes. plos.orgresearchgate.net Such inducible systems are powerful tools for understanding the dose-response relationships in FliZ-mediated regulation.
Promoter-reporter fusions are essential for quantifying the transcriptional regulation exerted by FliZ on its target genes. These constructs involve fusing the promoter region of a gene of interest to a reporter gene, such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein). The activity of the reporter protein then serves as a proxy for the transcriptional activity of the promoter.
In studies of FliZ, GFP-based reporters have been particularly informative. For example, constructs like PfliC-gfp[AAV] and PflgB-gfp[AAV] have been used in X. nematophila to monitor the expression of flagellar genes in response to FliZ. plos.org These assays have revealed that FliZ is required for the efficient expression of these genes. plos.org Similarly, fusions with promoters of hemolysin genes (PxaxAB-gfp[AAV] and PxhlBA-gfp[AAV]) have demonstrated FliZ's role in regulating virulence factors. plos.org While lacZ fusions have been used to study FliZ's regulatory effects in other bacteria like Salmonella enterica serovar Typhimurium, particularly on genes such as hilA, detailed single-cell analyses have often utilized the advantages of GFP. nih.gov
Translational fusions, where the reporter gene is fused in-frame to the coding sequence of the target gene, can also be used to study the effects of FliZ on both transcription and translation.
Quantitative Omics and Single-Cell Analyses
High-throughput "omics" approaches and single-cell techniques have provided a more global and nuanced understanding of the FliZ regulon and its impact on bacterial populations.
Transcriptome profiling, particularly through RNA sequencing (RNA-Seq), has been a powerful tool for defining the complete set of genes regulated by FliZ (the FliZ regulon). By comparing the global mRNA transcripts of a wild-type bacterium with an isogenic fliZ mutant, researchers can identify all genes that are either up- or downregulated in the absence of FliZ.
A key RNA-Seq analysis in X. nematophila identified FliZ as a global regulatory protein that controls the expression of 278 genes, either directly or indirectly. researchgate.netnih.govnih.gov This study revealed that FliZ is necessary for the efficient expression of all flagellar genes, likely through a positive feedback loop involving the master flagellar operon, flhDC. researchgate.netnih.govnih.gov Furthermore, the analysis showed that FliZ also regulates a wide array of non-flagellar genes, including those encoding toxins, antimicrobial compounds, and other transcriptional regulators like RpoS and NilR. plos.org
Table 1: Selected Genes Differentially Transcribed in a fliZ Mutant of Xenorhabdus nematophila as Determined by RNA-Seq
| Gene/Operon | Function | Regulation by FliZ |
| flhDC | Master flagellar regulator | Upregulates |
| Flagellar Genes | Motility and flagellar structure | Upregulates |
| xaxAB, xhlBA | Hemolysins (virulence) | Upregulates |
| Insecticidal toxins | Virulence | Upregulates |
| Antimicrobial compounds | Competition | Upregulates |
| rpoS (σS) | General stress response | Downregulates |
| nilR | Transcriptional regulator | Downregulates |
| feoABC | Iron transport | Downregulates |
This table is a representation of findings from the referenced study. plos.org
While transcriptome profiling provides population-level data, single-cell analyses reveal the heterogeneity of gene expression within a bacterial population. Flow cytometry, often coupled with fluorescent reporter proteins like GFP, is a powerful technique for quantifying gene expression in individual bacterial cells.
This approach has been pivotal in demonstrating that FliZ-dependent gene expression is often bimodal, meaning that within a clonal population, there are distinct subpopulations of cells that are either "ON" or "OFF" for the expression of a particular gene. researchgate.netplos.orgnih.gov For example, using a PflgB-gfp[AAV] reporter in X. nematophila, researchers observed two distinct populations: one with high GFP fluorescence (ON state) and one with low or no fluorescence (OFF state). plos.org
By combining flow cytometry with fluorescence-activated cell sorting (FACS), these subpopulations can be physically separated. Subsequent analysis, such as RT-qPCR, on the sorted "ON" and "OFF" cells has confirmed that the bimodal GFP expression reflects differential transcript levels of FliZ-dependent genes. researchgate.netnih.gov Furthermore, by using an inducible overexpression system for FliZ, it was shown that the protein acts as a rheostat, where increasing concentrations of FliZ control the rate of transition from the "OFF" to the "ON" state at the single-cell level. researchgate.netresearchgate.net This demonstrates that the amount of FliZ within an individual cell is a key determinant of its gene expression state and, consequently, its phenotype. plos.org
Quantitative Proteomics for this compound and Interactors
Quantitative proteomics serves as a powerful tool for the system-wide analysis of protein abundance and protein-protein interactions, offering significant insights into the regulatory networks involving FliZ. Methodologies such as affinity purification followed by mass spectrometry (AP-MS) are instrumental in identifying proteins that interact with FliZ within the cellular environment. In such an approach, FliZ is tagged and used as "bait" to pull down its binding partners from cell lysates. Subsequent analysis using quantitative mass spectrometry can identify and quantify these interacting "prey" proteins.
Modern quantitative proteomics strategies, including label-free quantification and isobaric tagging (e.g., TMT), allow for the precise measurement of changes in protein interactions across different conditions. For instance, by comparing the FliZ interactome in wild-type cells versus mutant strains or under different environmental stimuli, researchers can uncover how the composition of FliZ-containing protein complexes changes. This approach can reveal context-dependent interactions that are crucial for FliZ's diverse regulatory roles. While many studies focus on the genetic and functional outcomes of FliZ regulation, the application of quantitative proteomics provides a direct and unbiased method to map its physical interaction network. Integrating quantitative proteomic data with other systems-level data can build comprehensive models of the cellular machinery that FliZ modulates. biorxiv.orgmdpi.com
The data generated from these experiments can be substantial, often identifying hundreds of potential interactors. Computational tools are then employed to distinguish high-confidence interactors from non-specific background binders. youtube.com This allows for the construction of detailed protein-protein interaction networks centered on FliZ, revealing its connections to various cellular processes beyond flagellar synthesis, such as virulence and biofilm formation. mdpi.comnih.gov
Biochemical and Biophysical Characterization
In Vitro DNA Binding Assays
Biochemical studies have firmly established FliZ as a DNA-binding protein. oup.comnih.gov The direct interaction between FliZ and its DNA targets is commonly investigated using in vitro techniques such as electrophoretic mobility shift assays (EMSA) and DNase I footprinting. oup.com These methods have been crucial in identifying the specific DNA sequences and promoter regions that FliZ recognizes.
EMSA, or gel shift assay, demonstrates the binding of a protein to a DNA fragment by causing a shift in the fragment's migration through a non-denaturing gel. Studies using purified this compound and labeled DNA probes have shown that FliZ can directly bind to the promoter regions of genes it regulates. For example, in Escherichia coli, FliZ has been shown to bind to the promoters of σS-dependent genes like mlrA and gadE. oup.com
DNase I footprinting provides higher resolution detail on the specific binding site. This technique reveals the exact nucleotide sequence protected by the bound protein from DNase I digestion. Footprinting analyses have shown that FliZ binding sites often overlap with core promoter elements, such as the -10 region of σS-dependent promoters. oup.comresearchgate.net This binding mechanism suggests that FliZ can act as a repressor by sterically hindering the binding of RNA polymerase. In Xenorhabdus nematophila, FliZ was shown to bind directly to the promoter region of the flhDC operon, acting as a transcriptional activator. nih.gov The ability of FliZ to bind DNA is attributed to a C-terminal domain that shares homology with the DNA-binding domain of the phage integrase family. oup.comnih.gov
The table below summarizes key findings from in vitro DNA binding assays for FliZ.
| Assay Type | Organism | Target DNA Region | Observed Effect | Reference |
| EMSA, DNase I Footprinting | Escherichia coli | Promoters of mlrA, gadE, hdeA | FliZ binds to regions overlapping the -10 promoter element. | oup.comresearchgate.net |
| EMSA | Escherichia coli | Downstream of flhDC promoter | FliZ binds to a sequence resembling a σS-dependent promoter element. | oup.com |
| EMSA | Xenorhabdus nematophila | flhDC promoter region | FliZ directly binds to the promoter, activating transcription. | nih.gov |
| EMSA | Salmonella Typhimurium | nlpC promoter | FliZ binds to the nlpC promoter to repress transcription of the ydiV gene. | nih.gov |
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Two-hybrid Systems)
Identifying the direct and indirect binding partners of FliZ is essential for understanding its function as a regulatory hub. Standard techniques for investigating protein-protein interactions in vivo include co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) systems. nih.govnih.gov
Co-IP is a powerful antibody-based technique used to pull down a protein of interest along with its bound interaction partners from a cell lysate. nih.gov This method is considered a gold standard for confirming protein-protein interactions within a cellular context. Y2H is a genetic method that detects the physical interaction between two proteins by reconstituting a functional transcription factor inside a yeast nucleus, which then drives the expression of a reporter gene. youtube.comyoutube.com
While FliZ is known to functionally regulate proteins like FlhD4C2 and HilD, much of the existing research describes this as a post-translational regulation of their activity rather than a stable, direct physical binding that is readily detectable by methods like Co-IP or Y2H. nih.govnih.gov For instance, FliZ's effect on FlhD4C2 is to increase its concentration and subsequent activity, but this may be an indirect mechanism, such as inhibiting a protease or another negative regulator. nih.gov Similarly, FliZ controls HilD activity post-translationally, but a direct binding interaction has not been the primary focus of these studies. nih.govnih.gov Therefore, while FliZ is at the center of a regulatory network, its direct, stable interactome is an area for further investigation using these classical biochemical and genetic techniques.
Analysis of this compound-Mediated Regulation of Protein Activity and Stability
A key aspect of FliZ function is its ability to modulate the activity and stability of other regulatory proteins. In Salmonella enterica, FliZ acts as a post-translational activator of the FlhD4C2 master regulator complex. nih.govnih.gov This regulation is critical for the expression of class 2 flagellar genes. Studies have shown that in the absence of FliZ, the activity of class 2 promoters is significantly reduced. asm.org The mechanism does not appear to involve an increase in the transcription of flhDC genes; rather, FliZ acts to increase the effective concentration or activity of the assembled FlhD4C2 protein complex. nih.govnih.gov
Beyond the flagellar system, FliZ plays a crucial role in regulating virulence factors. In Salmonella, FliZ post-translationally controls the activity of HilD, a key transcriptional activator of genes within Salmonella Pathogenicity Island 1 (SPI1). nih.govnih.gov Genetic and biochemical analyses have demonstrated that FliZ positively regulates HilD-dependent gene expression. Importantly, this regulation affects HilD's activity, not its stability; FliZ does not prevent the degradation of HilD by proteases like Lon. nih.gov Instead, it appears to enhance the capacity of existing HilD protein to activate transcription. This regulatory link demonstrates the role of FliZ in coordinating motility with virulence. nih.govnih.gov
Mathematical Modeling and Systems Biology Approaches
Simulation of Flagellar Gene Expression Dynamics
The complexity of the flagellar gene regulatory network, with its multiple feedback and feed-forward loops, makes it an ideal system for study using mathematical modeling and systems biology approaches. nih.govnih.gov These models aim to simulate the dynamics of gene expression over time, providing insights that are difficult to obtain through purely experimental means. FliZ is a critical component in these models due to its role in modulating the central regulator, FlhD4C2.
Mathematical models of flagellar biogenesis in Salmonella have been developed as a set of deterministic differential equations that track the concentrations of key regulatory species, including the FlhD4C2 complex, σ28 (FliA), the anti-sigma factor FlgM, and FliZ itself. nih.gov These simulations have demonstrated that FliZ participates in a crucial positive feedback loop. asm.org Since FlhD4C2 activates the expression of FliZ, and FliZ in turn post-translationally enhances the activity of FlhD4C2, this creates a self-amplifying circuit. nih.govasm.org
| Model Component/Feature | Description | Predicted Role of FliZ | Reference |
| Deterministic Model | System of differential equations tracking key protein concentrations. | Acts as a critical link in feedback loops controlling the transition to a flagellated state. | nih.gov |
| Positive Feedback Loop | FlhD4C2 activates FliZ expression, and FliZ enhances FlhD4C2 activity. | Induces a kinetic switch for class 2 gene expression, leading to a decisive "on" state. | asm.org |
| Double-Negative Feedback | FliZ represses the expression of YdiV/RflP, which is a negative regulator of FlhD4C2. | Reinforces the positive regulation of FlhD4C2, contributing to the stability of the flagellated state. | asm.orgnih.govplos.org |
| System Robustness Analysis | Sensitivity analysis of model parameters. | The network architecture, including FliZ-mediated loops, is highly robust to mutations. | nih.gov |
Models for Population Heterogeneity and Cell Fate Decisions
The decision for a bacterium to adopt a motile, flagellated state or a sessile, biofilm-associated state is a critical cell fate decision influenced by a complex regulatory network. Within this network, the this compound plays a pivotal role, and mathematical and computational models have become essential tools for understanding its function in generating population heterogeneity. These models help to dissect the intricate feedback loops and stochastic processes that lead to different phenotypes within a genetically identical population.
A key phenomenon observed in bacterial populations is bistability, where cells can exist in one of two distinct states: a flagellated "ON" state or a non-flagellated "OFF" state. nih.gov FliZ is a central component in the regulatory circuits that produce this bimodal gene expression. nih.govresearchgate.net Models illustrating the interplay between FliZ and other key regulators, such as the master flagellar regulator FlhD4C2 and its inhibitor YdiV, have been developed to explain how these distinct cellular states are established and maintained. researchgate.net
Stochastic modeling is particularly important in this context because gene expression is an inherently noisy process. nih.govsemanticscholar.org Fluctuations in the levels of regulatory proteins like FliZ can have significant consequences for cell fate. For example, in Xenorhabdus nematophila, single-cell analysis has revealed that the expression of FliZ and its dependent genes is heterogeneous across the population. nih.govfigshare.com A certain threshold of FliZ appears to control the rate at which individual cells switch from the "OFF" to the "ON" state for flagellar gene expression. nih.govresearchgate.net This suggests that FliZ acts as a rheostat, modulating the probability of a cell committing to the motile phenotype. researchgate.net
The core of these models often revolves around a double negative-feedback loop involving FliZ and YdiV. researchgate.net The master regulator FlhD4C2 activates the expression of FliZ. researchgate.net FliZ, in turn, acts as a repressor of the ydiV gene. nih.govnih.gov The YdiV protein is an anti-FlhD4C2 factor, meaning it binds to and inhibits the activity of the FlhD4C2 complex, thereby shutting down the expression of flagellar genes. researchgate.netnih.govnih.gov This mutual antagonism between FliZ (which promotes the flagellar cascade) and YdiV (which inhibits it) creates a robust switch-like behavior, leading to bistability. researchgate.net
Mathematical models, often based on systems of differential equations or stochastic simulation algorithms, can simulate the dynamics of these interactions. aps.orgnih.gov By inputting known reaction rates and regulatory interactions, these models can predict the distribution of phenotypes in a population under various conditions. For instance, models can demonstrate how nutritional cues, which affect the expression of YdiV, can shift the balance of the FliZ-YdiV regulatory loop, thereby altering the proportion of motile versus sessile cells in the population. researchgate.netnih.gov
The findings from these modeling approaches, combined with experimental data, provide a more comprehensive understanding of how FliZ contributes to cell fate decisions. It is not merely an activator but a key modulator in a system that allows bacterial populations to diversify, ensuring that some cells remain motile to explore new environments while others become sessile to form resilient communities like biofilms.
Table of Key Regulatory Interactions in FliZ-Mediated Cell Fate Models
| Interacting Component | Role in the Network | Effect on FliZ Pathway | Consequence for Cellular State |
| FlhD4C2 | Master flagellar activator | Activates fliZ gene expression | Promotes motility |
| YdiV | Anti-FlhD4C2 factor | Inhibits FlhD4C2 activity, which is upstream of FliZ | Inhibits motility |
| FliZ | Transcriptional regulator | Represses ydiV gene transcription nih.gov | Promotes motility by inhibiting an inhibitor |
| Nutritional Cues | Environmental signal | Can enhance YdiV expression in poor media nih.gov | Can shift population towards a non-motile state |
Evolutionary and Comparative Perspectives of Fliz Protein Functionality
Divergence and Conservation of FliZ Protein Regulatory Circuits Across Enterobacteriaceae
While the presence of FliZ orthologs is conserved within Enterobacteriaceae, the specific regulatory circuits in which FliZ participates demonstrate notable divergence between species. The role of FliZ in regulating the flagellar cascade network can differ considerably among studied enterobacterial species. researchgate.net
In Xenorhabdus nematophila, a member of the Enterobacteriaceae family, FliZ has been shown to act as a transcriptional activator of class II flagellar genes by directly binding to the flhDC promoter. nih.govnih.govresearchgate.net flhDC encodes the master regulator of the flagellar regulon. nih.govresearchgate.net
In contrast, Salmonella enterica serovar Typhimurium employs an indirect mechanism. FliZ activates flagellar gene expression by binding directly to the nlpC promoter, which leads to the repression of the associated ydiV gene. nih.govresearchgate.net The ydiV gene encodes an anti-FlhDC factor, and its repression by FliZ effectively relieves inhibition on the FlhDC master regulator, thereby promoting flagellar gene expression. nih.govresearchgate.net
In Escherichia coli, FliZ functions as a global repressor. nih.gov It antagonizes σS-dependent gene expression by recognizing operator sequences that resemble the -10 region of σS-dependent promoters. nih.gov This interaction allows FliZ to inhibit gene expression mediated by σS. nih.gov Furthermore, in E. coli, FliZ can exert negative feedback control on motility by directly binding to a regulatory region of the flhDC operon. nih.gov
These examples highlight that despite the conservation of FliZ within the flagellar regulon of Enterobacteriaceae, the molecular mechanisms by which it influences flagellar gene expression and interacts with other regulatory networks have diverged across species.
| Species | Mechanism of flhDC Regulation by FliZ | Primary Role in Motility Regulation | Additional Regulatory Roles |
| Xenorhabdus nematophila | Direct activation by binding to flhDC promoter. nih.govnih.govresearchgate.net | Activator researchgate.net | Regulation of non-flagellar genes (e.g., hemolysin). nih.govresearchgate.net |
| Salmonella Typhimurium | Indirect activation via repression of ydiV (an anti-FlhDC factor). nih.govresearchgate.net | Activator researchgate.net | Positive regulation of SPI1 invasion locus via HilD. nih.govnih.govnih.govnih.gov |
| Escherichia coli | Negative feedback control by binding to flhDC operon regulatory region. nih.gov | Slight repressor researchgate.net | Antagonizes σS-dependent gene expression. nih.gov |
Species-Specific Adaptations in this compound Function
The observed divergence in regulatory circuits involving FliZ is linked to species-specific adaptations, allowing different Enterobacteriaceae members to fine-tune their phenotypes in response to their particular ecological niches.
In Salmonella enterica serovar Typhimurium, FliZ's function extends beyond flagellar regulation to play a significant role in virulence. nih.govnih.govnih.gov FliZ positively regulates the expression of genes within Salmonella pathogenicity island 1 (SPI1), which are essential for the invasion of host intestinal epithelial cells. nih.govnih.govnih.gov This regulation occurs, at least in part, through the posttranslational control of the HilD protein, a key regulator of SPI1. nih.govnih.gov A mutation in fliZ in S. Typhimurium reduces the expression of secreted invasion proteins encoded by SPI1 and attenuates virulence in mouse models. nih.govnih.gov This connection between a flagellar protein and a major virulence system represents a species-specific adaptation in Salmonella.
In Escherichia coli, FliZ's role as a global repressor that interferes with σS-dependent gene expression is particularly relevant for the decision between different lifestyles. nih.govresearchgate.net σS is a sigma factor associated with the general stress response and the expression of genes involved in stationary phase and biofilm formation, including curli fimbriae-mediated adhesion. nih.govresearchgate.net By antagonizing σS activity, FliZ influences the balance between flagellum-based motility and σS-dependent adhesion and biofilm formation. nih.govresearchgate.net This regulatory interplay contributes to E. coli's ability to switch between planktonic and sessile states, an adaptation crucial for survival in diverse environments.
In Xenorhabdus nematophila, FliZ is involved in regulating not only flagellar expression but also other genes, including those related to hemolysin production, which is important for its lifecycle as an insect pathogen. nih.govresearchgate.net
These examples demonstrate how FliZ has been integrated into species-specific regulatory networks, contributing to distinct adaptive strategies related to motility, virulence, and lifestyle choices within the Enterobacteriaceae family.
Evolutionary Implications of this compound in Bacterial Phenotypic Plasticity and Niche Adaptation
The variations in FliZ regulatory circuits and functions across Enterobacteriaceae suggest that changes in the fliZ gene or its regulatory context have played a key role in the evolution and adaptation of these bacteria to their specific ecological niches. nih.govresearchgate.net
FliZ has been implicated in modulating phenotypic heterogeneity within bacterial populations. nih.govresearchgate.net In Xenorhabdus nematophila, single-cell analysis revealed that FliZ-dependent genes exhibit bimodal expression, resulting in a mixed population of cells in either an "ON" or "OFF" state for these genes. nih.govresearchgate.net FliZ acts as a rheostat, controlling the rate at which individual cells transition between these states. nih.govresearchgate.net This FliZ-modulated bimodality contributes to cell fate decisions and creates heterogeneity in traits like motility and host interaction potential within a clonal population. nih.govresearchgate.net Phenotypic plasticity, the ability of an organism to exhibit different phenotypes in varying environments, is a crucial adaptive mechanism, particularly in fluctuating conditions. elifesciences.orgpeerj.com FliZ's role in generating and controlling phenotypic heterogeneity positions it as a factor contributing to this plasticity. nih.govresearchgate.net
The interplay between motility and other phenotypes, such as growth or adhesion, often involves trade-offs in resource allocation. researchgate.netelifesciences.orgbiorxiv.org FliZ, by influencing the expression of flagellar genes and, in some species, virulence or adhesion factors, is involved in balancing these trade-offs. researchgate.netbiorxiv.org The species-specific differences in how FliZ is integrated into these regulatory networks reflect different evolutionary strategies for managing these trade-offs and optimizing fitness in particular niches. For instance, the link between FliZ and SPI1 virulence in Salmonella highlights an adaptation to a pathogenic lifestyle involving host invasion, where the regulation of motility needs to be coordinated with the expression of virulence factors. nih.govnih.govnih.gov In E. coli, the antagonism of σS by FliZ helps in the decision between motility and biofilm formation, crucial for adapting to surface colonization versus planktonic life. nih.govresearchgate.net
No chemical compounds with corresponding PubChem CIDs were discussed in this article, as the focus was on the protein FliZ.
Q & A
Q. What is the primary role of the FliZ protein in bacterial systems, and how can its regulatory functions be experimentally validated?
FliZ is a global transcriptional regulator in Enterobacteriaceae, controlling flagellar biosynthesis and virulence genes. It activates class II/III flagellar genes (e.g., flhDC, fliC) and non-flagellar targets like hemolysins (xaxAB, xhlAB) and toxin complexes (xptA1). Methodologically, its role can be validated via:
- RNA-Seq to compare transcriptomes of wild-type and fliZ mutants .
- Electrophoretic mobility shift assays (EMSAs) to confirm direct DNA binding to promoter regions (e.g., flhDC or virulence gene promoters) .
- Phenotypic assays (e.g., motility tests in soft agar, hemolysis assays) to link genetic changes to functional outcomes .
Q. What experimental strategies are recommended for generating fliZ knockout mutants?
The lambda Red recombinase system is a gold standard for targeted gene disruption in E. coli and related species:
- Design PCR primers with 36–50-nt homology arms flanking the antibiotic resistance cassette (e.g., kanamycin) .
- Transform the PCR product into strains expressing Red recombinase (e.g., plasmid pKD46).
- Validate knockouts via colony PCR and phenotypic assays (e.g., loss of motility) .
- For conditional complementation, use inducible promoters (e.g., Ptet) to reintroduce fliZ .
Q. How can researchers resolve contradictory data on FliZ’s role in virulence gene regulation (e.g., SPI-1 in Salmonella)?
Discrepancies may arise from strain-specific regulatory networks or experimental conditions. Key approaches include:
- Controlled growth phases : FliZ’s impact on SPI-1 genes (hilA) in Salmonella varies between exponential and stationary phases .
- Proteomic profiling : Monitor post-translational effects (e.g., HilD stability influenced by Lon protease) .
- Cross-species validation : Compare FliZ-dependent virulence mechanisms in Xenorhabdus (e.g., xptA1 regulation) and Salmonella .
Advanced Research Questions
Q. How does FliZ modulate bimodal gene expression in flagellar regulons, and what single-cell techniques can capture this heterogeneity?
FliZ establishes a rheostatic threshold for transitioning between "OFF" and "ON" transcriptional states of flagellar genes. Methodologies include:
- Fluorescent reporter fusions (e.g., PfliC-gfp) to track expression dynamics in individual cells .
- Flow cytometry to quantify population-level heterogeneity (e.g., <1% of fliZ mutants express fliC vs. ~50% in wild-type) .
- Mathematical modeling of feedback loops (e.g., FliZ-RflP-FlhD4C2 interactions) to predict stochastic switching .
Q. What systems biology approaches are suitable for modeling FliZ’s integration into global regulatory networks?
FliZ interacts with master regulators (FlhD4C2), anti-sigma factors (FlgM), and virulence pathways (SPI-1). Strategies involve:
Q. How can FliZ’s role in host-pathogen interactions be dissected using in vivo models?
FliZ contributes to insecticidal toxin production (xptA1) and nematode colonization (nilQR repression). Experimental pipelines include:
- Insect infection assays : Compare survival rates in Galleria mellonella larvae infected with wild-type vs. fliZ mutants .
- Nematode colonization assays : Quantify bacterial load in Steinernema carpocapsae nematodes using CFU counts .
- Dual RNA-Seq : Profile bacterial and host transcriptomes during infection to identify FliZ-dependent virulence factors .
Methodological Best Practices
- Growth phase standardization : FliZ’s regulatory effects are phase-dependent; monitor OD540 or OD600 rigorously .
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to resolve indirect vs. direct FliZ targets .
- Ethical data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
